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Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and
apoptosis. Its dysregulation is frequently implicated in various cancers. The transcriptional
coactivator with PDZ-binding motif (TAZ), along with its paralog Yes-associated protein (YAP),
are the primary downstream effectors of this pathway. In their active state, TAZ/YAP translocate
to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the
expression of genes that promote cell proliferation and inhibit apoptosis. The formation of the
TAZ-TEAD transcriptional complex is a key event in oncogenesis, making it a prime target for
therapeutic intervention. This technical guide details the mechanism by which Aurin
(Aurintricarboxylic Acid, ATA), a small molecule inhibitor, disrupts the TAZ-TEAD complex,
presenting key quantitative data and experimental methodologies.

The Hippo Signhaling Pathway and the TAZ-TEAD
Complex

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates TAZ
and YAP, leading to their cytoplasmic retention and degradation.[1] When the Hippo pathway is
inactive due to mutations or other upstream signals, unphosphorylated TAZ/YAP translocate to
the nucleus and bind to TEAD transcription factors (TEAD1-4).[1][2] This interaction is crucial
for the transcriptional activation of downstream target genes involved in cell growth and
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survival.[1] The interaction between TAZ and TEAD occurs at three primary interfaces.[2] The
oncogenic potential of an unregulated TAZ-TEAD complex underscores the therapeutic
potential of disrupting this protein-protein interaction.[2]
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Caption: The Hippo Signaling Pathway and the point of disruption by Aurin.

Aurin as a TAZ-TEAD Disruptor

Aurin, also known as Aurintricarboxylic Acid (ATA), was identified as a disruptor of the TAZ-
TEAD transcriptional complex through a high-throughput screen.[2] Subsequent biophysical
and cell-based assays confirmed its activity and elucidated its mechanism of action.

Mechanism of Action

Aurin directly binds to the TEAD protein, specifically at interface 3, which is one of the key
surfaces for TAZ interaction.[2] By occupying this interface, Aurin sterically hinders the binding
of TAZ to TEAD, thereby disrupting the formation of the functional transcriptional complex.[2]
This prevents the subsequent recruitment of the transcriptional machinery and the expression
of TAZ-TEAD target genes.
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Caption: Mechanism of Aurin disrupting the TAZ-TEAD interaction.

Quantitative Data

The interaction of Aurin with TEAD and its inhibitory effect on the TAZ-TEAD complex have
been quantified using various biophysical and biochemical assays.

Target Measured
Assay Type . Value Reference
Protein(s) Parameter
TEADA4
Surface Plasmon  (YAP/TAZ- Binding Affinity ]
o ) Low micromolar [2]
Resonance binding domain) (KD)
& Aurin
Fluorescence o ]
o TAZ & TEAD Inhibition Confirmed [2]
Polarization
AlphaLISA TAZ & TEAD IC50 Not specified [2]
TC/TEAD TCITEAD o _
Inhibition Confirmed [2]
Reporter Assay complex

Soft Agar Colony  TAZS89A

) Inhibition Dose-dependent  [2]
Growth expressing cells

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the
disruptive effect of Aurin on the TAZ-TEAD complex.

TAZ-TEAD AlphaLISA (Amplified Luminescent Proximity
Homestead Assay)

This assay was employed for the high-throughput screening to identify inhibitors of the TAZ-
TEAD interaction.

e Principle: The interaction between tagged, full-length TAZ and TEAD proteins brings donor
and acceptor beads into close proximity, allowing for the transfer of singlet oxygen upon
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excitation. This results in a luminescent signal at 615 nm. Small molecules that disrupt the
TAZ-TEAD interaction will prevent the beads from coming together, leading to a decrease in
the signal.

e Protocol:

o Recombinant, full-length TAZ and TEAD proteins with distinct tags (e.g., GST and His) are
used.

o The proteins are incubated in a microplate well with AlphaLISA acceptor beads conjugated
to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an
antibody against the other tag (e.g., anti-His).

o Test compounds, such as Aurin, are added to the wells.
o The plate is incubated to allow for protein-protein interaction and bead association.

o The plate is read in an AlphaScreen-capable plate reader, exciting the donor beads at 680
nm and measuring the emission from the acceptor beads at 615 nm.

o Adecrease in signal in the presence of a compound indicates disruption of the TAZ-TEAD
interaction.

Surface Plasmon Resonance (SPR)

SPR was used to confirm the direct binding of Aurin to TEAD and to determine the binding
affinity.

e Principle: SPR measures the change in the refractive index at the surface of a sensor chip
upon binding of an analyte from a solution to a ligand immobilized on the chip. This change
is proportional to the mass of the bound analyte.

e Protocol:
o The YAP/TAZ-binding domain of TEAD4 is immobilized on a sensor chip.

o A solution containing varying concentrations of Aurin is flowed over the chip surface.
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o The association and dissociation of Aurin are monitored in real-time by detecting changes
in the SPR signal (measured in resonance units, RU).

o The steady-state response at each concentration is plotted against the concentration of
Aurin.

o A one-site binding model is fitted to the data to calculate the equilibrium dissociation
constant (KD), which represents the binding affinity.

Fluorescence Polarization (FP) Assay

FP assays were utilized to confirm the disruption of the TAZ-TEAD complex by Aurin.

e Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution,
resulting in low fluorescence polarization. When the tracer binds to a larger molecule
(protein), its tumbling is slowed, leading to an increase in fluorescence polarization. A
competing, unlabeled molecule will displace the tracer, causing a decrease in polarization.

e Protocol:
o Afluorescently labeled peptide derived from the TAZ binding domain is used as the tracer.
o The tracer is incubated with the TEAD protein, leading to a high polarization signal.
o Aurin is added at various concentrations to compete with the tracer for binding to TEAD.

o The fluorescence polarization is measured using a plate reader equipped with polarizing
filters.

o A dose-dependent decrease in the polarization signal indicates that Aurin is disrupting the
TAZ-TEAD interaction.
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Caption: Experimental workflow for identifying and characterizing Aurin.
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Conclusion

Aurin has been identified and validated as a small molecule disruptor of the TAZ-TEAD
transcriptional complex.[2] It acts by directly binding to TEAD at interface 3, thereby preventing
the formation of the oncogenic TAZ-TEAD complex and inhibiting its downstream
transcriptional activity.[2] While Aurin itself is known to interact with a variety of proteins, its
effectiveness in disrupting the TAZ-TEAD interaction provides a valuable chemical scaffold for
the development of more specific and potent inhibitors for therapeutic applications in cancers
driven by Hippo pathway dysregulation.[2] The experimental methodologies outlined in this
guide provide a robust framework for the continued investigation and development of TAZ-
TEAD inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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